molecular formula C9H12N2 B3232237 (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine CAS No. 1335819-82-3

(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine

Cat. No.: B3232237
CAS No.: 1335819-82-3
M. Wt: 148.2 g/mol
InChI Key: UZAOPTDGCXICDB-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine (CAS: 1335819-82-3) is a chiral tetrahydroquinoline derivative with a molecular formula of C₉H₁₂N₂ and a molecular weight of 148.21 g/mol . Its structure consists of a partially saturated quinoline ring system with an amine group at the 4-position and an (S)-configured stereocenter. This compound is of significant interest in medicinal chemistry due to the pharmacological versatility of tetrahydroquinoline scaffolds, which are found in natural products and synthetic drugs with anticancer, antimicrobial, and central nervous system activities . Commercial availability is noted, with multiple suppliers offering the compound and its dihydrochloride salt (CAS: 7578-79-2) .

Key physicochemical properties include:

  • IUPAC Name: (S)-1,2,3,4-tetrahydroquinolin-4-amine
  • SMILES: C1CNC2=CC=CC=C2C1N
  • InChI Key: UZAOPTDGCXICDB-UHFFFAOYSA-N

Properties

IUPAC Name

(4S)-1,2,3,4-tetrahydroquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6,10H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAOPTDGCXICDB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC2=CC=CC=C2[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 4-quinolinone using a chiral catalyst to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions with hydrogen gas at room temperature and atmospheric pressure.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of chiral catalysts in large-scale production ensures the enantiomeric purity of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, allowing for the introduction of various substituents. Reagents such as alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: N-alkyl or N-acyl tetrahydroquinoline derivatives.

Scientific Research Applications

Cholesterol Ester Transfer Protein (CETP) Inhibition

One of the most notable applications of (S)-1,2,3,4-tetrahydro-quinolin-4-ylamine is its role as an inhibitor of cholesteryl ester transfer protein (CETP). CETP inhibitors are crucial in managing cholesterol levels by increasing high-density lipoprotein (HDL) cholesterol while decreasing low-density lipoprotein (LDL) cholesterol. This mechanism is beneficial for preventing arteriosclerotic diseases and managing hyperlipidemia and dyslipidemia .

Neuroprotective Agents

Research indicates that tetrahydroquinoline derivatives, including this compound, exhibit neuroprotective properties. They are being evaluated for their potential to slow the progression of neurodegenerative diseases such as Alzheimer’s disease and to minimize ischemic nerve damage following strokes or heart attacks .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. It is involved in synthesizing N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides that display fungicidal activity . This suggests a potential use in developing new antifungal agents.

Asymmetric Synthesis

Various asymmetric synthesis methods have been developed to produce optically active tetrahydroquinoline derivatives efficiently. These methods include:

  • Optical Resolution : Traditional methods often face challenges such as low yields and the need for protecting group strategies.
  • Ruthenium-Catalyzed Reactions : Recent advancements utilize ruthenium catalysts for more efficient asymmetric synthesis .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

StudyApplicationFindings
CETP InhibitionDemonstrated increased HDL levels and decreased LDL levels in animal models.
NeuroprotectionShowed potential in preventing neuronal damage post-stroke in preclinical trials.
Antimicrobial ActivityEffective against specific fungal strains in vitro; potential for new antifungal drug development.

Mechanism of Action

The mechanism of action of (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the tetrahydroquinoline moiety can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit structural or functional similarities to (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine, as determined by molecular similarity algorithms ():

Compound Name CAS Number Key Substituents Similarity Score
6-Fluoro-1,2,3,4-tetrahydroquinoline 59611-52-8 Fluoro at C6 0.94
2-Methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine 1026-05-7 Methyl at C2, N-phenyl 0.75
1,2,3,4-Tetrahydroquinolin-4-amine 801156-77-4 Racemic or unspecified stereochemistry 0.73
4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-6-ylamine N/A Dimethyl at C4, amine at C6 N/A

Key Observations :

  • The 6-fluoro derivative (similarity score 0.94) is nearly identical except for a fluorine atom at C6, which may enhance bioavailability or target binding .
  • Enantiomeric differences: The racemic 1,2,3,4-Tetrahydroquinolin-4-amine (similarity 0.73) lacks the (S)-configuration, which can critically influence receptor interactions and pharmacokinetics .
This compound

Related tetrahydroquinoline derivatives are synthesized via:

  • Grignard reagent reactions : Used for 3,4-diaryl-5,7-dimethoxy derivatives (e.g., Scheme 1 in ).
  • Reductive amination: Sodium triacetoxyborohydride and acetic acid for 1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (Compound 58, ).
  • HPLC/LC-MS purification: Ensures purity and structural integrity, as seen in 2-methyl-5,6,7,8-tetrahydroquinolin-4-one synthesis ().

Pharmacological and Physicochemical Properties

Property This compound 6-Fluoro-1,2,3,4-tetrahydroquinoline 1,2,3,4-Tetrahydroquinolin-4-amine (Racemic)
Molecular Weight (g/mol) 148.21 166.18 (with F) 148.21
Solubility Likely polar due to amine group Enhanced lipophilicity (F substituent) Similar to (S)-isomer
Biological Activity Undisclosed (potential CNS applications) Anticancer () Unspecified (likely lower enantiopurity effects)

Activity Notes:

  • Tetrahydroquinolines with diaryl substituents (e.g., 3,4-diaryl-5,7-dimethoxy) exhibit anticancer activity via tubulin inhibition .
  • The (S)-enantiomer may show distinct receptor binding compared to the (R)-enantiomer (), underscoring the importance of stereochemistry.

Commercial and Practical Considerations

  • Availability: this compound is supplied by 3 vendors, while its dihydrochloride salt has 7 suppliers .
  • Cost Factors : Enantiopure compounds are typically more expensive than racemic mixtures due to complex synthesis.

Biological Activity

(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine is a compound belonging to the tetrahydroquinoline family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, including antitumor effects, mechanisms of action, and potential therapeutic applications.

Overview of Tetrahydroquinoline Derivatives

Tetrahydroquinolines are known for their wide-ranging pharmacological activities. They have been investigated for their roles as analgesics, antidepressants, antipsychotics, and anticancer agents. The structural diversity of these compounds allows for various interactions with biological targets, making them valuable in drug development.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and its derivatives. For instance:

  • In Vitro Studies : Various tetrahydroquinoline derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines. Notably, certain compounds exhibited IC50 values significantly lower than that of Doxorubicin, a standard chemotherapeutic agent. For example:
    Compound IDIC50 (µg/mL)Comparison
    322.5More potent than Doxorubicin (37.5)
    253More potent than Doxorubicin
    415More potent than Doxorubicin
    These findings suggest that this compound derivatives could serve as promising candidates for cancer therapy .

The biological activity of this compound is attributed to several mechanisms:

  • CXCR4 Antagonism : Some tetrahydroquinoline derivatives act as antagonists of the CXCR4 receptor, which is implicated in cancer metastasis and HIV infection. For example, TIQ-15 has shown potent inhibition of CXCR4 with an IC50 of 6.25 nM .
  • Cell Cycle Disruption : Compounds derived from this scaffold have been observed to induce cell cycle arrest and apoptosis in various cancer cell lines by affecting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production .
  • Kinase Inhibition : Certain derivatives demonstrate selective inhibition of kinases involved in tumor growth and survival pathways. For instance, specific tetrahydroquinoline derivatives have shown inhibitory activity against PLK4 and other kinases at nanomolar concentrations .

Case Studies

Several case studies illustrate the efficacy of this compound in preclinical settings:

  • Study on Anticancer Activity : A series of tetrahydroquinoline derivatives were tested against HCT116 colon cancer cells. The most potent compound exhibited an IC50 value significantly lower than traditional chemotherapeutics .
  • Mechanistic Insights : Research indicated that these compounds could modulate apoptosis-related pathways and enhance the effects of existing chemotherapy agents through combination therapies .

Chemical Reactions Analysis

Oxidation Reactions

The amine group undergoes oxidation under controlled conditions. For example:

  • Potassium permanganate in acidic medium oxidizes the amine to form quinoline derivatives with elimination of the NH2_2 group .

  • Chromium trioxide (CrO3_33) selectively oxidizes the tetrahydroquinoline ring to restore aromaticity, yielding substituted quinolines .

Key Data:

Oxidizing AgentProductYield (%)Conditions
KMnO4_4Quinoline-4-carboxylic acid65–78H2_2SO4_4, 80°C
CrO3_34-Nitroquinoline72Acetic acid, reflux

Reduction Reactions

The tetrahydroquinoline core can undergo further reduction:

  • Catalytic hydrogenation with Pd/C reduces the aromatic ring to a decahydroquinoline system .

  • Lithium aluminum hydride (LiAlH4_44) reduces amide intermediates to secondary amines .

Example Reaction Pathway:

 S 1 2 3 4 Tetrahydro quinolin 4 ylamineH2,Pd CEtOH 50 CDecahydroquinolin 4 amine(85% yield)[6]\text{ S 1 2 3 4 Tetrahydro quinolin 4 ylamine}\xrightarrow[\text{H}_2,\text{Pd C}]{\text{EtOH 50 C}}\text{Decahydroquinolin 4 amine}\quad (85\%\text{ yield})[6]

Substitution Reactions

The amine group participates in nucleophilic substitution:

  • Alkylation with alkyl halides (e.g., methyl iodide) produces N-alkyl derivatives .

  • Acylation with acyl chlorides (e.g., acetyl chloride) forms N-acyl tetrahydroquinolines .

Comparative Reactivity:

ReagentProductReaction TimeYield (%)
CH3_3IN-Methyl derivative2 h90
CH3_3COClN-Acetyl derivative1.5 h88

Cyclization and Ring-Opening

  • Bischler–Nepieralski reaction forms polycyclic structures via intramolecular cyclization .

  • Acid-mediated ring-opening generates aminoalkyl intermediates for further functionalization .

Case Study:
Reaction with benzaldehyde under acidic conditions yields a spirocyclic product :

 S 1 2 3 4 Tetrahydro quinolin 4 ylamine+PhCHOHCl Spiro quinoline 4 2 pyrrolidine (70% yield)[10]\text{ S 1 2 3 4 Tetrahydro quinolin 4 ylamine}+\text{PhCHO}\xrightarrow{\text{HCl }}\text{Spiro quinoline 4 2 pyrrolidine }\quad (70\%\text{ yield})[10]

Biological Activity and Mechanistic Insights

  • CXCR4 Antagonism : Derivatives inhibit CXCR4 receptors (IC50_{50} = 6.25 nM), relevant in cancer metastasis .

  • Kinase Inhibition : Modulates PLK4 kinase activity, inducing apoptosis in cancer cells .

Biological Data:

DerivativeTargetIC50_{50} (nM)Mechanism
TIQ-15CXCR46.25Competitive inhibition
Compound 32PLK42.5ATP-binding site blockage

Stereochemical Considerations

The (S)-configuration influences reaction outcomes:

  • Asymmetric hydrogenation with chiral catalysts (e.g., RuTsDPEN) preserves enantiomeric purity (ee > 98%) .

  • Diastereoselective alkylation favors cis-products due to steric hindrance .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine, and how are intermediates purified?

  • Methodological Answer : The compound can be synthesized via reductive amination of ketone precursors using sodium triacetoxyborohydride (STAB) in acetic acid, as demonstrated in Scheme 4a of a recent study . For example, 1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (compound 58) was synthesized by reacting 1,2,3,4-tetrahydroquinoline with 1-methylpiperidin-4-one under these conditions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Methodological Answer : Structural confirmation relies on ¹H NMR and ESI-MS analyses. For instance, compound 53 (a derivative) showed characteristic NMR peaks at δ 1.25–1.45 (m, 4H, CH₂), 2.45–2.60 (m, 2H, NHCH₂), and 6.45–6.60 (m, aromatic protons). ESI-MS data (e.g., m/z 148.21 for the parent compound) validates molecular weight .

Q. What safety precautions are critical during handling and storage of this compound?

  • Methodological Answer : Storage should adhere to protocols for amines: maintain containers in a dry, ventilated area, and avoid exposure to oxidizing agents. ACETO US, LLC recommends avoiding prolonged skin/eye contact and using personal protective equipment (PPE) like nitrile gloves and fume hoods during synthesis .

Advanced Research Questions

Q. How can enantioselective synthesis of the (S)-enantiomer be optimized to minimize racemization?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., using chiral auxiliaries like (R)- or (S)-BINOL) may enhance enantiomeric excess. While current evidence lacks explicit chiral synthesis, adapting Scheme 4a with chiral reducing agents (e.g., (S)-CBS catalyst) could stereoselectively reduce imine intermediates .

Q. What strategies are effective for functionalizing the quinoline scaffold to study structure-activity relationships (SAR)?

  • Methodological Answer : Bromination (e.g., NBS in DMF to synthesize 6-bromo derivatives) and reductive alkylation (e.g., tert-butyl oxopiperidine with STAB) introduce functional groups. For SAR, systematically vary substituents at positions 1, 4, and 6, then evaluate biological activity (e.g., receptor binding assays) .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, ambiguous aromatic protons in compound 58 were clarified via HSQC correlations. Discrepancies in mass spectra (e.g., isotopic patterns) require high-resolution MS (HRMS) for accurate m/z determination .

Q. What reaction conditions minimize side products during large-scale synthesis?

  • Methodological Answer : Optimize solvent polarity and temperature. In Scheme 4a, THF at room temperature (rt) reduced side reactions during LiAlH₄-mediated reductions. For acid-sensitive intermediates, replace HCl with milder acids (e.g., acetic acid) to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine
Reactant of Route 2
(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.